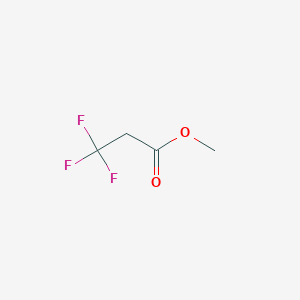

Methyl 3,3,3-trifluoropropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 25 °c: 0.005 (very poor). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3,3-trifluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGBATZKLCISOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382062 | |

| Record name | Methyl 3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18830-44-9 | |

| Record name | Methyl 3,3,3-trifluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,3,3-trifluoropropionate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3,3-trifluoropropionate, identified by the CAS Number 18830-44-9 , is a fluorinated ester that has garnered significant attention as a versatile building block in organic synthesis and a functional component in materials science.[1] The incorporation of the trifluoromethyl (-CF3) group imparts unique physicochemical properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes make trifluoromethylated compounds highly valuable in the design of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This technical guide provides a comprehensive overview of the properties, synthesis, spectroscopic characterization, and diverse applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a colorless liquid with a range of properties that make it a useful reagent and solvent. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18830-44-9 | [5] |

| Molecular Formula | C4H5F3O2 | [5] |

| Molecular Weight | 142.08 g/mol | [5] |

| Boiling Point | 96 °C | [5] |

| Density | 1.241 g/mL at 25 °C | [5] |

| Refractive Index (nD20) | 1.331 | [5] |

| Flash Point | 27 °C | [5] |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 3,3,3-trifluoropropionic acid with methanol in the presence of an acid catalyst.[6][7]

Experimental Protocol: Fischer Esterification

Materials:

-

3,3,3-trifluoropropionic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)[8]

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 3,3,3-trifluoropropionic acid and an excess of anhydrous methanol (typically 3-5 equivalents).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude this compound.

-

Purify the crude product by distillation to yield the pure ester.

A patent also describes a one-step synthesis from 3,3,3-trifluoropropionic acid and anhydrous methanol using a slightly soluble tungsten compound as a catalyst, with reactions carried out at 60-100°C for 2-12 hours, reportedly achieving high yields suitable for industrial production.[6]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of this compound, with ¹H, ¹³C, and ¹⁹F NMR providing key structural information.[9][10][11]

-

¹H NMR: The proton NMR spectrum is expected to show two signals: a singlet for the methyl protons (-OCH₃) and a quartet for the methylene protons (-CH₂-) adjacent to the trifluoromethyl group, due to coupling with the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, the methyl carbon, and the trifluoromethyl carbon. The carbon signals will exhibit coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the trifluoromethyl group.[12] It will show a single signal, typically a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[13][14][15]

-

C=O Stretch: A strong absorption band is observed in the region of 1740-1760 cm⁻¹, which is characteristic of the carbonyl group in an ester.

-

C-F Stretch: Strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

-

C-O Stretch: Bands corresponding to the C-O stretching vibrations of the ester group will also be present.

-

C-H Stretch: Absorption bands for the C-H stretching of the methyl and methylene groups will be observed around 2900-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 142, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the acyl group. The presence of the trifluoromethyl group will also influence the fragmentation, leading to characteristic fragments containing fluorine.

Chemical Reactivity and Applications

This compound is a valuable synthon due to the electrophilic nature of the carbonyl carbon and the influence of the electron-withdrawing trifluoromethyl group.

Reactions at the Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution. For instance, reaction with amines or hydrazine can yield the corresponding amides or hydrazides, which are important intermediates in the synthesis of various heterocyclic compounds.

Synthesis of Trifluoromethyl-Containing Heterocycles

A significant application of this compound is its use as a three-carbon building block for the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles.[20][21][22][23][24]

Reaction Scheme: The reaction of this compound with a substituted hydrazine, such as hydrazine hydrate, can lead to the formation of a pyrazolone intermediate, which can be further functionalized.[25][26][27]

A plausible reaction pathway for pyrazole synthesis.

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent, such as ethanol.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the desired trifluoromethyl-substituted pyrazole derivative.

This reactivity makes this compound a key starting material for generating libraries of fluorinated compounds for drug discovery and agrochemical research.[28][29]

Application in Materials Science: Lithium-Ion Batteries

This compound has emerged as a promising nonflammable co-solvent in electrolytes for high-voltage lithium-ion batteries.[28] Its high flash point and electrochemical stability contribute to the safety and performance of the batteries. The use of fluorinated esters like this compound can enhance the cycling stability and rate capability of lithium-ion batteries, particularly at high voltages.[28]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical with a unique combination of properties conferred by its ester and trifluoromethyl functionalities. Its straightforward synthesis and diverse reactivity make it an important building block for the introduction of the trifluoromethyl group into a wide range of organic molecules. Its applications in the synthesis of bioactive heterocycles and as a component in advanced materials like lithium-ion battery electrolytes highlight its significance in modern chemical research and development. This guide provides a foundational understanding for researchers and scientists to effectively utilize this important fluorinated compound in their work.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ikprress.org [ikprress.org]

- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 18830-44-9 | TCI AMERICA [tcichemicals.com]

- 6. CN105601517A - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. mdpi.com [mdpi.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. biorxiv.org [biorxiv.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 23. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. CN101260067A - Mono-methylation method for hydrazine - Google Patents [patents.google.com]

- 28. tandfonline.com [tandfonline.com]

- 29. This compound | 18830-44-9 | Benchchem [benchchem.com]

"1H NMR and 19F NMR spectra of methyl 3,3,3-trifluoropropionate"

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of Methyl 3,3,3-trifluoropropionate

Authored by: A Senior Application Scientist

Abstract

The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Consequently, the precise structural elucidation of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) nuclei, stands as the definitive analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound, a key building block in organic synthesis.[2][3] We will dissect the theoretical underpinnings of its spectral features, grounded in the principles of chemical shift and spin-spin coupling, and provide a field-proven experimental protocol for acquiring high-fidelity data.

Introduction: The Significance of Fluorine in NMR

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR analysis. It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, affording a sensitivity that is approximately 83% of that of the proton.[1][4] A key advantage of ¹⁹F NMR is its expansive chemical shift range—spanning over 400 ppm—which provides exquisite sensitivity to subtle changes in the local electronic environment.[1][5] This results in a "background-free" spectrum where signals are well-dispersed and less prone to the overlap that can complicate ¹H NMR spectra. When coupled with ¹H NMR, it allows for an unambiguous and detailed mapping of molecular architecture.

This compound (C₄H₅F₃O₂) serves as an exemplary case study for demonstrating the power of multinuclear NMR. Its straightforward structure contains distinct proton environments and a single fluorine environment, leading to a clean, interpretable set of spectra dominated by a characteristic heteronuclear coupling.

Molecular Structure and Spin Systems

To understand the NMR spectra, we must first examine the molecular structure and identify the distinct sets of magnetically active nuclei.

Figure 2: Standard experimental workflow for acquiring ¹H and ¹⁹F NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as the internal reference for ¹H NMR (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer magnet.

-

Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity. This is critical for achieving sharp lines and high resolution. Automated gradient shimming routines are standard on modern instruments. [6]

-

-

¹H NMR Acquisition:

-

Load a standard one-pulse proton experiment parameter set.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm) and transmitter offset.

-

Automatically set the receiver gain ('rga').

-

Acquire the spectrum. Typically, 8 to 16 scans (NS) with a relaxation delay (D1) of 2-5 seconds are sufficient for a high signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹⁹F NMR Acquisition:

-

Electronically switch the spectrometer's observe channel to the ¹⁹F frequency.

-

Tune and match the probehead for the ¹⁹F nucleus to ensure efficient signal transmission and detection. [7] * Load a standard one-pulse experiment for ¹⁹F acquisition. For a proton-coupled spectrum, a simple 'zg' pulse program is used. For a proton-decoupled spectrum, a sequence like 'zgig' (inverse-gated decoupling) is employed to remove the H-F coupling and collapse the triplet to a singlet, which can be useful for improving signal-to-noise or for certain quantitative applications.

-

Set a wide spectral width (e.g., 250 ppm) to ensure all signals are captured.

-

Set the receiver gain ('rga') and acquire the data (16-32 scans are usually adequate).

-

Process the ¹⁹F spectrum. Referencing is typically done relative to an external standard (e.g., CFCl₃) or by using the spectrometer's unified chemical shift scale.

-

Conclusion

The NMR analysis of this compound is a textbook example of structural elucidation using multinuclear techniques. The ¹H spectrum reveals a downfield quartet and a singlet, while the ¹⁹F spectrum shows a characteristic triplet. The observation of the same coupling constant in both spectra provides an unambiguous, self-validating confirmation of the -CH₂CF₃ moiety. This guide demonstrates that a logical, first-principles approach, combined with a robust experimental protocol, allows researchers to confidently determine the structure of fluorinated molecules, a critical capability in modern chemical and pharmaceutical development.

References

-

Muller, N., & Carr, D. T. (1963). CARBON-13 SPLITTINGS IN FLUORINE NUCLEAR MAGNETIC RESONANCE SPECTRA. Journal of Physical Chemistry, 67. Available at: [Link]

-

Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. Available at: [Link]

-

Kitevski, J. L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Journal of Medicinal Chemistry, 65(9), 6899-6911. Available at: [Link]

-

Trujillo, C. (2021). A Guide to Obtaining Common NMR Spectra. Wilkes University Department of Chemistry. Available at: [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. Available at: [Link]

-

University of Chicago. NMR Facility Protocols. University of Chicago Chemistry Department. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2782392, Methyl 3,3,3-trifluoropropanoate. PubChem. Available at: [Link]

-

IMSERC. AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum. Northwestern University. Available at: [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

UC Santa Barbara. F19 detection. NMR Facility, UCSB Chemistry and Biochemistry. Available at: [Link]

-

Lin, T., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8359-8365. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 18830-44-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophysics.org [biophysics.org]

- 6. AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum [imserc.northwestern.edu]

- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]

An In-depth Technical Guide to Methyl 3,3,3-trifluoropropionate: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

The incorporation of fluorine into organic molecules profoundly alters their physical, chemical, and biological properties. Organofluorine compounds are pivotal in contemporary chemical synthesis due to the unique characteristics imparted by the carbon-fluorine bond, one of the strongest in organic chemistry. This robust bond contributes to exceptional thermal and chemical stability in fluorinated compounds. The strategic placement of fluorine can significantly enhance several key molecular attributes including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated compounds are indispensable in diverse sectors such as pharmaceuticals, agrochemicals, and materials science.

Methyl 3,3,3-trifluoropropionate (MTFP) emerges as a compound of significant interest within this class. Its trifluoromethyl group, a bioisostere for various functional groups, coupled with a reactive ester moiety, positions it as a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic characterization, reactivity, and safe handling protocols, offering field-proven insights to facilitate its effective utilization in research and development.

Physical Properties of this compound

This compound is a colorless liquid with a characteristic fruity odor. The presence of the highly electronegative trifluoromethyl group significantly influences its physical properties, such as boiling point and density, when compared to its non-fluorinated analog, methyl propionate.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₃O₂ | [1] |

| Molecular Weight | 142.08 g/mol | [1] |

| CAS Number | 18830-44-9 | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2][4] |

| Boiling Point | 95-96 °C | [5] |

| Density | 1.241 g/cm³ at 20 °C | [5] |

| Refractive Index (n²⁰/D) | 1.3318 | [5] |

| Flash Point | -1 °C | [5] |

| Solubility | Soluble in organic solvents; limited solubility in water.[2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing trifluoromethyl group and the electrophilic ester functionality.

Stability

The trifluoromethyl group imparts exceptional stability to the molecule. The carbon-fluorine bonds are remarkably strong, rendering the CF₃ group resistant to metabolic degradation, a highly desirable feature in drug design for enhancing the in-vivo half-life of therapeutic agents. This group is also stable under chemical, thermal, and photochemical conditions.

Reactivity at the Ester Carbonyl

The ester group is a prime site for nucleophilic acyl substitution. The strong inductive effect of the adjacent trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.[2][6] This reactivity is fundamental to its application as a three-carbon building block for the synthesis of more complex molecular architectures, including various trifluoromethyl-containing heterocycles.[6]

Experimental Protocol: Synthesis of this compound

This protocol is based on the direct esterification of 3,3,3-trifluoropropionic acid with methanol, a common and efficient method for its preparation.[7]

Materials:

-

3,3,3-trifluoropropionic acid

-

Anhydrous methanol

-

Tungsten-based catalyst (e.g., tungstic acid) or a strong acid catalyst (e.g., sulfuric acid)

-

Magnetic stirrer with heating capabilities

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3,3,3-trifluoropropionic acid and anhydrous methanol. The molar ratio of methanol to acid can range from 0.8 to 2.0.[7]

-

Catalyst Addition: Add the catalyst. If using a tungsten-based catalyst, the mass ratio of catalyst to 3,3,3-trifluoropropionic acid is typically between 0.005 and 0.2.[7]

-

Reaction: Attach a reflux condenser and heat the mixture to a temperature between 60-100 °C with vigorous stirring. The reaction is typically allowed to proceed for 2-12 hours.[7]

-

Work-up: a. Cool the reaction mixture to room temperature. b. If a solid catalyst was used, separate it by centrifugation or filtration.[7] c. Transfer the liquid to a separatory funnel and wash with water to remove any unreacted methanol and acid. d. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following sections detail its expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is relatively simple. It is expected to show two signals: a quartet for the methylene protons (CH₂) adjacent to the trifluoromethyl group, and a singlet for the methyl protons (CH₃) of the ester. The coupling between the CH₂ and CF₃ groups results in the quartet multiplicity for the methylene signal.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the ester will appear at the lowest field. The trifluoromethyl carbon will be observed as a quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum provides a clear diagnostic signal for the trifluoromethyl group. It will exhibit a single signal, which is a triplet due to coupling with the adjacent methylene protons.[1] The chemical shift of CF₃ groups typically falls in the range of -50 to -70 ppm relative to CFCl₃.[1]

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Assignment | δ (ppm) | Multiplicity |

| -OCH₃ | ~3.8 | s |

| -CH₂- | ~3.2 | q |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~1760 | C=O stretch (ester) |

| ~1200-1100 | C-F stretch |

| ~1250-1000 | C-O stretch (ester) |

| ~2960 | C-H stretch (methyl) |

Mass Spectrometry (MS)

Under electron ionization (EI), this compound will fragment in a predictable manner. The molecular ion peak (M⁺) at m/z 142 should be observable. Common fragmentation pathways include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 111, and the loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 83.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Safety, Handling, and Disposal

This compound is a flammable liquid and vapor and may cause skin and eye irritation.[1][5] Proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5] Take precautionary measures against static discharge.[5] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] It is recommended to store under an inert atmosphere as it may be air and moisture sensitive.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

First Aid Measures:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile fluorinated building block in organic synthesis. Its unique combination of a stable trifluoromethyl group and a reactive ester functionality makes it an attractive starting material for the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols and safety information. A thorough understanding of these characteristics is paramount for researchers and scientists to effectively and safely harness the synthetic potential of this important compound.

References

- Wiley-VCH. (2008).

- Google Patents. (2016). CN105601517A - Synthetic method of this compound.

- Cole-Parmer. (n.d.).

- Fisher Scientific. (n.d.).

-

PubChem. (n.d.). Methyl 3,3,3-trifluoropropanoate. Retrieved from [Link]

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

- ResearchGate. (2025).

- Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.

- Organofluorine / Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Mass Spectrometry - MSU chemistry. (n.d.). EI-MassSpectra of Assorted Organic Compounds.

- Science Ready. (n.d.).

- BenchChem. (2025). Application Note: ¹H and ¹³C NMR Assignment for Methyl 3-(4-methoxyphenyl)

- Chemistry LibreTexts. (2023).

-

Chemsrc. (2025). This compound | CAS#:18830-44-9. Retrieved from [Link]

- National Institutes of Health. (2017).

- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- ResearchGate. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). The most identified peaks of the FTIR spectra (cm -1 ) used as a....

- BenchChem. (n.d.).

- ResearchGate. (n.d.). (b)

- Indonesian Journal of Science & Technology. (2019).

- Santa Cruz Biotechnology. (n.d.).

- BenchChem. (2025). Application Note: ¹H and ¹³C NMR Assignment for Methyl 3-(4-methoxyphenyl)

- Sigma-Aldrich. (n.d.).

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Science Ready. (n.d.).

- ResearchGate. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h.

- Gas Isotopes | Special Gases. (n.d.).

- EPFL. (n.d.).

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. CAS 18830-44-9: this compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 18830-44-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 18830-44-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 18830-44-9 | Benchchem [benchchem.com]

- 7. CN105601517A - Synthetic method of this compound - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

"stability of methyl 3,3,3-trifluoropropionate under acidic and basic conditions"

An In-Depth Technical Guide to the Stability of Methyl 3,3,3-trifluoropropionate Under Acidic and Basic Conditions

Introduction: The Significance of Fluorinated Esters in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug development and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, are highly sought after by researchers. This compound (MTFP) is an exemplar of a simple, yet powerful, fluorinated building block. Its utility, however, is intrinsically linked to its chemical stability. This guide provides an in-depth analysis of the stability of MTFP under both acidic and basic aqueous conditions, offering a framework for scientists to predict its behavior, design robust experimental protocols, and interpret degradation data with confidence. The presence of the potent electron-withdrawing trifluoromethyl (CF₃) group dramatically influences the reactivity of the adjacent ester functionality, a central theme that will be explored throughout this document.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | methyl 3,3,3-trifluoropropanoate | [1] |

| CAS Number | 18830-44-9 | [1][2] |

| Molecular Formula | C₄H₅F₃O₂ | [1] |

| Molecular Weight | 142.08 g/mol | [1][2] |

| Appearance | Colorless Liquid | [2][3] |

| Specific Gravity | 1.29 | [2] |

Part 1: Stability Under Acidic Conditions

The hydrolysis of esters in an acidic aqueous medium is a classic organic reaction. For MTFP, the mechanism and kinetics are significantly modulated by the β-trifluoromethyl group, which exerts a powerful inductive effect through the sigma bonds of the molecule.

Theoretical Background & Mechanism of Acid-Catalyzed Hydrolysis

Acid-catalyzed ester hydrolysis typically proceeds via the A_AC_2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

The key mechanistic influence of the CF₃ group is its strong electron-withdrawing nature. This effect destabilizes the protonated carbonyl intermediate by pulling electron density away from the already electron-deficient center. However, it also strongly activates the carbonyl carbon towards nucleophilic attack. The overall rate is a balance of these competing factors, but for fluorinated esters, the acceleration of the nucleophilic attack step is often dominant. The degradation under acidic conditions yields 3,3,3-trifluoropropionic acid and methanol[4].

The accepted mechanism is detailed in the diagram below:

Caption: B_AC_2 mechanism for base-catalyzed hydrolysis of MTFP.

Protocol: Basic Stability Study of this compound

This protocol is designed to capture the rapid degradation of MTFP under basic conditions. The key experimental choice here is the use of a lower temperature and a quenching agent (acid) to immediately halt the reaction upon sampling.

-

Reagent Preparation:

-

Basic Medium: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in HPLC-grade water.

-

Stock Solution: Prepare a 10 mg/mL stock solution of MTFP in acetonitrile (ACN). Using ACN minimizes any preliminary hydrolysis that might occur in methanol.

-

Quenching Solution: Prepare a 0.2 M HCl solution in water. This will neutralize the NaOH in the sample aliquot and prevent further degradation.

-

Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution as described in the acidic protocol.

-

-

Experimental Setup:

-

Equilibrate a temperature-controlled water bath to a suitable temperature, for example, 25 °C. Due to the expected high reaction rate, elevated temperatures may not be necessary.

-

In a reaction vessel, add the required volume of the 0.1 M NaOH solution and allow it to equilibrate to the bath temperature.

-

-

Reaction Initiation and Sampling:

-

Initiate the reaction by spiking a known volume of the MTFP stock solution into the basic medium to achieve the target concentration (e.g., 100 µg/mL).

-

Time Zero (T₀) Sample: Immediately withdraw a 100 µL aliquot and add it to a vial containing 100 µL of the 0.2 M HCl quenching solution, 700 µL of ACN, and 100 µL of the IS stock solution. The acid will neutralize the base, stopping the reaction.

-

Due to the anticipated speed of the reaction, a more rapid sampling schedule is required (e.g., 2, 5, 10, 20, 40, 60 minutes). Quench each aliquot immediately as described for the T₀ sample.

-

-

Sample Analysis:

-

Data Analysis:

-

Perform data analysis as described in the acidic protocol by plotting the percentage of MTFP remaining versus time to determine the degradation rate constant and half-life.

-

Part 3: Analytical Methodologies and Experimental Workflow

The integrity of any stability study hinges on the quality of the analytical methods used to monitor the process. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose due to its sensitivity, accuracy, and versatility. [5]

Key Considerations for Method Development:

-

Specificity: The method must be "stability-indicating," meaning it can unambiguously separate and quantify the parent compound (MTFP) from its degradation products (3,3,3-trifluoropropionic acid, methanol) and any other potential impurities. [7]* Detection: UV-Vis spectroscopy is often sufficient for quantification. [5]For structural confirmation of degradation products, Mass Spectrometry (LC-MS) is invaluable. [8]Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural elucidation of isolated degradants. [5][7]* Quantification: The use of an internal standard is highly recommended to correct for variations in injection volume and sample preparation, thereby ensuring the trustworthiness of the quantitative data.

General Experimental Workflow

The logical flow from preparation to final data is critical for reproducible results. The following diagram illustrates a self-validating workflow for conducting a stability study.

Caption: General workflow for a kinetic stability study.

Summary and Conclusions

The stability of this compound is profoundly influenced by the presence of the β-trifluoromethyl group.

-

Under Basic Conditions: MTFP is highly unstable. The potent electron-withdrawing nature of the CF₃ group makes the carbonyl carbon extremely susceptible to nucleophilic attack by hydroxide ions, leading to rapid saponification. [9]Experiments should be designed to capture fast kinetics, often at room temperature or below.

-

Under Acidic Conditions: The compound is significantly more stable than under basic conditions, but hydrolysis is still accelerated compared to non-fluorinated analogues. The A_AC_2 mechanism proceeds via a protonated intermediate, and elevated temperatures are typically required to observe significant degradation in a reasonable timeframe.

For professionals in drug development, understanding this stability profile is critical. When MTFP is part of a larger active pharmaceutical ingredient (API), its inherent reactivity can be a primary degradation pathway, influencing formulation strategies, storage conditions, and shelf-life determination. The protocols and mechanistic insights provided in this guide serve as a foundational resource for accurately assessing the stability of this and other related fluorinated molecules.

References

-

Title: Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF Source: ResearchGate URL: [Link]

-

Title: Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness Source: Wiley Online Library URL: [Link]

-

Title: Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media Source: RSC Publishing URL: [Link]

-

Title: Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group Source: Nature URL: [Link]

-

Title: Kinetic studies in ester hydrolysis Source: Indian Academy of Sciences URL: [Link]

- Title: US6773910B1 - Method of preparing (S)- or (R)

-

Title: Lithium-ion battery functionality over broad operating conditions via local high concentration fluorinated ester electrolytes Source: RSC Publishing URL: [Link]

-

Title: Kinetics of the C-terminal ester hydrolysis. | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Kinetic studies in ester hydrolysis Source: Indian Academy of Sciences URL: [Link]

-

Title: Nonflammable Fluorinated Ester-Based Electrolytes for Safe and High-Energy Batteries with LiCoO2 Source: ACS Publications URL: [Link]

-

Title: III Analytical Methods Source: Japan Ministry of the Environment URL: [Link]

-

Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

-

Title: Saponification (Base Hydrolysis) of Organic Materials Source: University of California, Riverside URL: [Link]

-

Title: Saponification-Typical procedures Source: OperaChem URL: [Link]

-

Title: 7. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]

-

Title: Degradation rates and products of fluticasone propionate in alkaline solutions Source: ResearchGate URL: [Link]

-

Title: Methyl 3,3,3-trifluoropropanoate | C4H5F3O2 | CID 2782392 Source: PubChem URL: [Link]

-

Title: Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Source: RSC Publishing URL: [Link]

- Title: CN105601517A - Synthetic method of this compound Source: Google Patents URL

-

Title: Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC North America URL: [Link]

-

Title: Propionic acid, 2,2-dichloro-3,3,3-trifluoro-, methyl ester | C4H3Cl2F3O2 Source: PubChem URL: [Link]

-

Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms Source: National Institutes of Health URL: [Link]

Sources

- 1. Methyl 3,3,3-trifluoropropanoate | C4H5F3O2 | CID 2782392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 18830-44-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 18830-44-9 | Benchchem [benchchem.com]

- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

The Trifluoromethyl Synthon: A Technical Guide to Methyl 3,3,3-Trifluoropropionate as a Fluorinated Building Block

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of electronic and steric properties that can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1][2] Methyl 3,3,3-trifluoropropionate (MTFP) has emerged as a versatile and highly valuable C3 building block for the efficient introduction of the trifluoromethyl group into a wide array of molecular scaffolds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of MTFP, offering researchers, medicinal chemists, and materials scientists a comprehensive resource for leveraging this powerful fluorinated synthon. We will delve into the causality behind its reactivity, provide detailed experimental protocols, and explore its application in the synthesis of heterocycles and advanced materials, grounded in authoritative references.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "bioisostere" for methyl and chloro groups, but its influence extends far beyond simple replacement.[2] Its potent electron-withdrawing nature, a consequence of the high electronegativity of fluorine, significantly alters the electronic properties of a molecule.[1][2] This can modulate the pKa of nearby functional groups, enhance binding interactions through favorable electrostatic contacts, and protect adjacent groups from metabolic oxidation.[1][2]

| Property | Influence of Trifluoromethyl Group | Reference |

| Metabolic Stability | High C-F bond strength resists metabolic degradation, increasing drug half-life. | [3] |

| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88), enhancing membrane permeability. | [1] |

| Binding Affinity | Strong electron-withdrawing nature can improve hydrogen bonding and electrostatic interactions with biological targets. | [1][3] |

| Conformational Effects | Can influence molecular conformation due to its steric bulk, which is larger than a methyl group. | [2][3] |

The prevalence of the CF₃ group in pharmaceuticals is a testament to these advantages, with notable examples including the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[2][3]

Synthesis of this compound

The accessibility of MTFP is crucial for its widespread use. A common and scalable method for its synthesis is the esterification of 3,3,3-trifluoropropionic acid with methanol.

A patented method describes the preparation of this compound from 3,3,3-trifluoropropionic acid and anhydrous methanol using a slightly soluble tungsten compound as a catalyst.[4] This process is characterized by its simplicity, high yield, and environmental friendliness, making it suitable for industrial production.[4] The reaction is typically carried out at temperatures between 60-100°C with magnetic stirring for 2-12 hours.[4]

An alternative approach involves the oxidation of 3,3,3-trifluoropropionaldehyde with hydrogen peroxide in the presence of a protonic or solid super-strong acid catalyst to form 3,3,3-trifluoropropionic acid, which is then esterified.[3]

Reactivity and Mechanistic Considerations

The synthetic utility of MTFP is centered around the reactivity of its ester functional group and the activated α-carbon. The strong electron-withdrawing effect of the adjacent trifluoromethyl group renders the carbonyl carbon highly electrophilic and increases the acidity of the α-protons. This dual activation makes MTFP an excellent substrate for a variety of nucleophilic and condensation reactions.

Cyclocondensation Reactions with Bifunctional Nucleophiles

A primary application of MTFP is in the synthesis of trifluoromethyl-containing heterocycles through cyclocondensation reactions with bifunctional nucleophiles.[3] These reactions typically proceed in a stepwise manner, with initial nucleophilic attack at the electrophilic ester carbonyl, followed by an intramolecular cyclization and dehydration.

References

A Senior Application Scientist's Guide to the Hydrolysis of Methyl 3,3,3-trifluoropropionate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The Strategic Importance of 3,3,3-Trifluoropropionic Acid

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the bioavailability of active pharmaceutical ingredients (APIs).[1] 3,3,3-Trifluoropropionic acid (TFPA) stands out as a critical building block and versatile intermediate for introducing this valuable moiety.[2][3][4] Its synthesis via the hydrolysis of its methyl ester, methyl 3,3,3-trifluoropropionate, is a fundamental transformation that, while conceptually simple, demands a nuanced understanding of reaction mechanics and conditions to ensure high yield and purity.

This guide provides a comprehensive technical overview of this hydrolysis reaction. It moves beyond simple procedural descriptions to explore the underlying chemical principles, offering field-proven insights into both acid- and base-catalyzed methodologies. We will dissect the reaction mechanisms, present detailed experimental protocols, and discuss the critical safety and purification considerations essential for laboratory and scale-up success.

The Core Transformation: Mechanistic & Kinetic Considerations

The conversion of this compound to 3,3,3-trifluoropropionic acid is a classic nucleophilic acyl substitution reaction.[5] The defining feature of this specific transformation is the powerful influence of the terminal trifluoromethyl group.

The Inductive Effect of the Trifluoromethyl Group

The three fluorine atoms exert a potent electron-withdrawing inductive effect (-I effect) on the propionate backbone. This effect significantly increases the electrophilicity of the ester's carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[2][6] Computational and experimental studies confirm that fluoro-substituted esters exhibit an accelerated rate of hydrolysis compared to their non-fluorinated analogs.[6][7] This inherent reactivity means that the hydrolysis can often be achieved under milder conditions than might be required for other, less activated esters.[8][9]

Physicochemical Properties of Key Reagents

A clear understanding of the physical properties of the starting material and the product is fundamental to designing effective experimental and purification protocols.

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| This compound | C₄H₅F₃O₂ | 142.08 | ~107 | N/A | ~1.2 |

| 3,3,3-Trifluoropropionic Acid | C₃H₃F₃O₂ | 128.05 | ~145 | 9.7 | 1.45 |

(Data sourced from[1][10][11])

Method I: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[5][12] To achieve high conversion, the reaction must be manipulated to favor the products, typically by using a large excess of water.

Reaction Mechanism

The mechanism is the reverse of a Fischer esterification.[5][12] It proceeds through several distinct, reversible steps:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy group, converting it into a good leaving group (methanol).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.

-

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water, regenerating the acid catalyst and yielding the final product.

Caption: Acid-catalyzed hydrolysis mechanism.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a self-validating system designed for laboratory scale. Reaction progress should be monitored (e.g., by GC or TLC) to confirm the consumption of the starting ester.

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 14.2 g, 0.1 mol).

-

Reagent Addition: Add a 20% aqueous solution of sulfuric acid (e.g., 100 mL). The large excess of water is critical to drive the equilibrium toward the products.[13]

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Maintain reflux for 4-8 hours.

-

Causality Note: Refluxing provides the necessary activation energy for the reaction. The duration is determined by monitoring the disappearance of the starting material.

-

-

Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether, 3 x 50 mL).

-

Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine, 1 x 50 mL) to remove the bulk of the water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 3,3,3-trifluoropropionic acid.

Method II: Base-Catalyzed Hydrolysis (Saponification)

Saponification is the method of choice for achieving complete and irreversible hydrolysis.[5][14] The reaction is driven to completion by the final, irreversible acid-base step.[12]

Reaction Mechanism

-

Nucleophilic Attack: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This step is highly favorable due to the ester's activation by the CF₃ group.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid.

-

Irreversible Deprotonation: The newly formed 3,3,3-trifluoropropionic acid (a relatively strong acid, pKa ≈ 3.06) is immediately and irreversibly deprotonated by the strongly basic methoxide ion or any excess hydroxide.[1] This forms the highly stable trifluoropropionate carboxylate salt and methanol. This final step renders the entire process irreversible under basic conditions.[14]

Caption: Generalized experimental workflow for hydrolysis.

Safety and Handling: A Non-Negotiable Priority

Working with fluorinated organic acids requires stringent adherence to safety protocols. 3,3,3-Trifluoropropionic acid and its derivatives should be handled with care.

-

Corrosivity: The product, 3,3,3-trifluoropropionic acid, is a corrosive liquid. [2]It can cause severe skin and eye burns. [15]All manipulations must be performed in a certified chemical fume hood. [15]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton). [15][16][17][18]* Handling Precautions: Avoid inhalation of vapors. [19]When diluting or mixing, always add acid to water, never the other way around, to control any exothermic reaction. [16]* Spill Management: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Ensure proper ventilation. [16]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. [17][19]

Conclusion

The hydrolysis of this compound is a vital and highly efficient method for producing 3,3,3-trifluoropropionic acid, a key intermediate in pharmaceutical and agrochemical synthesis. [1][3]The strong electron-withdrawing nature of the trifluoromethyl group activates the ester, facilitating rapid conversion. While both acid- and base-catalyzed methods are effective, saponification is generally preferred for its speed and irreversibility, ensuring high yields. A thorough understanding of the mechanisms, adherence to detailed protocols, and an unwavering commitment to safety are essential for leveraging this powerful chemical transformation in research and development.

References

-

3,3,3-Trifluoropropionic Acid: Comprehensive Overview and Applications . (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- US Patent US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid. Google Patents.

- CN Patent CN101973867A - Method for preparing 3,3,3-trifluoropropionic acid. Google Patents.

-

Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF . (2003). ResearchGate. Available at: [Link]

-

Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models . (2017). National Institutes of Health (NIH). Available at: [Link]

-

Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY . NJ.gov. Available at: [Link]

-

Trifluoroacetic Acid SOP . University of Washington. Available at: [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis . (2023). Royal Society of Chemistry. Available at: [Link]

- EP Patent EP1950191B1 - Process for producing 3,3,3-trifluoropropionic acid. Google Patents.

-

Mechanisms of ester hydrolysis in aqueous sulfuric acids . ACS Publications. Available at: [Link]

-

Ester hydrolysis - Wikipedia . Wikipedia. Available at: [Link]

-

acid-catalyzed mechanism of ester hydrolysis - YouTube . (2019). ChemHelpASAP. Available at: [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. Available at: [Link]

-

Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... . (2016). RSC Publishing. Available at: [Link]

-

Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity . (2022). PubMed Central (PMC). Available at: [Link]

-

Kinetics of the C-terminal ester hydrolysis. | Download Scientific Diagram . ResearchGate. Available at: [Link]

-

3,3,3-trifluoropropionic acid - ChemBK . ChemBK. Available at: [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis . (2023). Royal Society of Chemistry. Available at: [Link]

-

Kinetic studies in ester hydrolysis . (1941). Indian Academy of Sciences. Available at: [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters... . (2021). Beilstein Journals. Available at: [Link]

-

Saponification (Base Hydrolysis) of Organic Materials . Available at: [Link]

-

Base Catalyzed Ester Hydrolysis (Saponification) - YouTube . (2015). Clutch Prep. Available at: [Link]

-

Methyl 3,3,3-trifluoropropanoate | C4H5F3O2 | CID 2782392 - PubChem . PubChem. Available at: [Link]

-

3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem . PubChem. Available at: [Link]

- CN Patent CN105601517A - Synthetic method of this compound. Google Patents.

-

Hydrolysis of methyl eaters : r/chemistry - Reddit . (2022). Reddit. Available at: [Link]

-

Basic Hydrolysis of Esters - Saponification . (2022). Master Organic Chemistry. Available at: [Link]

-

Kinetic study of Ester hydrolysis - YouTube . (2020). Dr. M. A. AHMED. Available at: [Link]

-

A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Request PDF . ResearchGate. Available at: [Link]

-

Saponification (Ester Hydrolysis in Base) - YouTube . (2017). Anything Science. Available at: [Link]

- US Patent US4185027A - Hydrolysis of methyl esters. Google Patents.

-

A Mild Hydrolysis of Esters Mediated by Lithium Salts | Request PDF . ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 9. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Methyl 3,3,3-trifluoropropanoate | C4H5F3O2 | CID 2782392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. reddit.com [reddit.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. fishersci.com [fishersci.com]

- 18. nj.gov [nj.gov]

- 19. echemi.com [echemi.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's armamentarium. This powerful moiety exerts profound effects on a molecule's physicochemical and pharmacological properties, often transforming a promising lead compound into a viable drug candidate. This guide provides a comprehensive overview of the key applications of the trifluoromethyl group in drug design, delving into its role in enhancing metabolic stability, modulating lipophilicity and cell permeability, optimizing binding affinity and selectivity, and influencing pKa and bioavailability. Through an examination of the underlying mechanistic principles, illustrative case studies of successful drugs, and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the transformative potential of trifluoromethylation.

The Unique Physicochemical Profile of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-methyl" group, yet its properties are far more complex than a simple sterically larger analogue. Its defining characteristics stem from the high electronegativity of the three fluorine atoms, which imparts a unique electronic and steric profile.

-

Strong Electron-Withdrawing Nature: The potent inductive effect of the fluorine atoms makes the CF₃ group one of the strongest electron-withdrawing groups used in medicinal chemistry. This significantly impacts the electron density of adjacent atoms and aromatic rings, influencing reactivity, pKa, and potential for hydrogen bonding.[1][2]

-

High Lipophilicity: The CF₃ group is substantially more lipophilic than a methyl group, with a Hansch π value of +0.88 compared to +0.56 for a methyl group.[3][4] This increased lipophilicity can enhance a drug's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][5][6]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to 414 kJ/mol for a carbon-hydrogen bond.[1][5] This inherent strength renders the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[6][7]

-

Steric Bulk: The trifluoromethyl group is larger than a methyl group, which can be leveraged to probe and occupy specific binding pockets in target proteins, potentially enhancing binding affinity and selectivity.[1][8]

These fundamental properties translate into tangible benefits in drug design, as will be explored in the subsequent sections.

Enhancing Metabolic Stability: The "Metabolic Shielding" Effect

A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and a short duration of action. The introduction of a trifluoromethyl group at a metabolically labile position is a well-established strategy to block oxidative metabolism.[1][2]

Mechanism of Metabolic Blockade

Cytochrome P450 enzymes, the primary drivers of Phase I metabolism, often hydroxylate aliphatic and aromatic C-H bonds. By replacing a susceptible methyl group with a trifluoromethyl group, this metabolic pathway is effectively blocked due to the strength of the C-F bonds.[6][7] This "metabolic shielding" can dramatically increase the half-life of a drug.

A classic example is the comparison of a methyl-substituted compound with its trifluoromethyl analog. In a study on picornavirus inhibitors, the methyl-substituted compound was metabolized into eight different products, with two major metabolites arising from hydroxylation of the methyl group. In contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that site but also conferred a broader protective effect, leading to the formation of only two minor metabolites.[9]

Visualizing Metabolic Switching

The concept of metabolic switching can be illustrated with a simple workflow diagram.

Caption: Metabolic switching by trifluoromethylation.

Quantitative Impact on Metabolic Stability

The introduction of a trifluoromethyl group can lead to a significant increase in the in vitro half-life (t₁/₂) and a decrease in intrinsic clearance (CLᵢₙₜ).

| Parameter | Drug without CF₃ Group (e.g., with -CH₃) | Drug with CF₃ Group (e.g., with -CF₃) | Rationale for Change |

| Metabolic Pathway | Susceptible to oxidation at the methyl group. | Oxidation at the trifluoromethyl group is blocked. | The high strength of the C-F bond prevents enzymatic cleavage by CYP450 enzymes.[6][7] |

| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group. | Significantly reduced, as a major metabolic pathway is inhibited. | Blocking a primary site of metabolism limits the formation of downstream metabolites.[9] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[7] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.[7] |

Experimental Protocol: In Vitro Microsomal Stability Assay

A standard method to assess metabolic stability is the in vitro microsomal stability assay.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., phosphate buffer, pH 7.4).

-

Thaw cryopreserved liver microsomes (human, rat, etc.) on ice.

-

Prepare a cofactor solution containing NADPH.

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound working solution to 37°C.

-

Initiate the reaction by adding the cofactor solution to the microsome-compound mixture.

-

At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

-

Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).

-

Modulating Lipophilicity and Cell Permeability

The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) properties.[1][5][6]

The Impact on LogP

The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. The introduction of a CF₃ group generally increases the LogP value. For example, replacing a methyl group with a trifluoromethyl group on a benzylamine scaffold increases the LogP from 1.09 to 1.66.[6] This enhanced lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.

However, the effect of trifluoromethylation on lipophilicity can be context-dependent. Studies on aliphatic alcohols have shown that trifluorination strongly enhances lipophilicity only when the CF₃ group is in the alpha-position. The effect is less pronounced for beta- and gamma-trifluoromethyl alcohols, and delta- and epsilon-trifluoromethyl compounds can even be more hydrophilic than their parent compounds.[10]

| Compound Pair | Change in LogP (ΔLogP) |

| Benzylamine vs. 4-(Trifluoromethyl)benzylamine | +0.57[6] |

| Toluene vs. Trifluorotoluene | +0.63 |

| Aniline vs. 4-(Trifluoromethyl)aniline | +0.84 |

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining LogP.

Objective: To measure the partition coefficient of a compound between n-octanol and water.

Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water.

-

Ensure that the concentration of the compound is below its solubility limit in both phases.

-

-

Partitioning:

-

Add a known volume of the stock solution to a flask containing a known volume of the other phase (either n-octanol or water).

-

Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).

-

-

Phase Separation:

-

Allow the two phases to separate completely, either by standing or by centrifugation.

-

-

Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the logarithm of P.

-

Enhancing Binding Affinity and Selectivity

The electronic and steric properties of the trifluoromethyl group can be exploited to enhance a drug's binding affinity and selectivity for its target protein.[1]

The Role of the Trifluoromethyl Group in Protein-Ligand Interactions

The electron-withdrawing nature of the CF₃ group can create favorable electrostatic interactions with electron-rich regions of a binding pocket. Additionally, its larger size compared to a methyl group can lead to improved hydrophobic interactions and a better fit within the binding site.[1]

Case Study: Celecoxib and COX-2

Celecoxib, a selective COX-2 inhibitor, provides an excellent example of the role of the trifluoromethyl group in binding. The CF₃ group of celecoxib projects into a hydrophobic side pocket of the COX-2 active site, which is not present in the COX-1 isoform. This interaction is a key determinant of its selectivity.[11] X-ray crystallography studies have shown that the trifluoromethyl group of a celecoxib analog forms interactions with residues at the constriction site of the COX-2 active site.[1]

Caption: Celecoxib's trifluoromethyl group in the COX-2 binding pocket.

Case Study: Sitagliptin and DPP-4

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, also utilizes its trifluoromethyl group for effective binding. The trifluoromethyl group of sitagliptin occupies a hydrophobic pocket within the DPP-4 active site, contributing to its high affinity and selectivity.[12][13] Docking studies have revealed hydrophobic interactions between the trifluoromethyl group and residues such as Tyr663 and Val712.[12]